

# 2-Phenyl-1,3-dioxolane molecular weight

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Phenyl-1,3-dioxolane

Cat. No.: B1584986

[Get Quote](#)

## An In-Depth Technical Guide to 2-Phenyl-1,3-dioxolane

### Introduction

**2-Phenyl-1,3-dioxolane**, a heterocyclic acetal, serves as a cornerstone protecting group in modern organic synthesis. Its stability under a range of conditions, coupled with its straightforward introduction and removal, makes it an invaluable tool for researchers, scientists, and drug development professionals. This technical guide provides a comprehensive overview of **2-Phenyl-1,3-dioxolane**, focusing on its physicochemical properties, its application as a protecting group for carbonyl compounds, and detailed experimental protocols for its use.

## Physicochemical and Spectroscopic Data

The fundamental properties of **2-Phenyl-1,3-dioxolane** are summarized below, providing essential data for its application in a laboratory setting.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>2</sub>
Molecular Weight	150.17 g/mol [1][2]
CAS Number	936-51-6[1][2][3]
Boiling Point	80 °C at 0.3 mmHg[4]
Density	1.106 g/mL at 25 °C[4]
Refractive Index (n <sup>20</sup> /D)	1.526[4]
IUPAC Name	2-phenyl-1,3-dioxolane[1]
Synonyms	Benzaldehyde ethylene acetal[1][3]

## Application in Organic Synthesis: A Protecting Group

In multi-step organic synthesis, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a subsequent reaction.[5] 1,3-Dioxolanes are frequently employed as protecting groups for carbonyls (aldehydes and ketones) and 1,2-diols due to their stability in neutral and basic conditions and their facile removal under acidic conditions.[2][6]

**2-Phenyl-1,3-dioxolane** is formed from the acid-catalyzed reaction of benzaldehyde and ethylene glycol.[3] It offers robust stability against various nucleophiles, bases, and some oxidizing and reducing agents, making it a reliable choice for complex synthetic pathways.[3][7]

## Experimental Protocols

The following protocols provide detailed methodologies for the formation and cleavage of **2-Phenyl-1,3-dioxolane**, a common sequence in synthetic chemistry.

### Protocol 1: Synthesis of 2-Phenyl-1,3-dioxolane (Protection)

This protocol details the protection of benzaldehyde as its ethylene acetal.

Reaction Scheme: Benzaldehyde + Ethylene Glycol  $\rightleftharpoons$  **2-Phenyl-1,3-dioxolane** + H<sub>2</sub>O

Materials:

- Benzaldehyde (1.0 equivalent)
- Ethylene glycol (1.2 equivalents)
- p-Toluenesulfonic acid (catalytic amount)
- Toluene
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate or potassium carbonate[1]

Procedure:

- To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzaldehyde, ethylene glycol, and a catalytic amount of p-toluenesulfonic acid.[1][2]
- Add a sufficient volume of toluene to dissolve the reactants and to facilitate the azeotropic removal of water.[1][2]
- Heat the mixture to reflux. The progress of the reaction can be monitored by the collection of water in the Dean-Stark trap.[2]
- Continue heating until no more water is collected, which indicates the reaction is complete. This typically takes 1 to 2 hours.[1]
- Allow the reaction mixture to cool to room temperature.[2]
- Wash the solution with saturated aqueous sodium bicarbonate solution and then with brine.[2]

- Dry the organic layer over anhydrous magnesium sulfate or treat with potassium carbonate to neutralize the acid catalyst.[\[1\]](#)[\[2\]](#)
- Filter the solution and concentrate the solvent using a rotary evaporator.[\[1\]](#)[\[2\]](#)
- The crude product can be purified by vacuum distillation to yield pure **2-Phenyl-1,3-dioxolane**.[\[1\]](#)[\[2\]](#)

## Protocol 2: Deprotection of 2-Phenyl-1,3-dioxolane

This protocol describes the acid-catalyzed hydrolysis to regenerate the aldehyde.

Materials:

- **2-Phenyl-1,3-dioxolane** (1 equivalent)
- Acetone and water mixture
- Dilute hydrochloric acid or other acid catalyst (e.g., NaBARF<sub>4</sub>)[\[3\]](#)[\[8\]](#)[\[9\]](#)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- Dissolve the **2-Phenyl-1,3-dioxolane** in a mixture of acetone and water.[\[9\]](#)
- Add a catalytic amount of a suitable acid. A quantitative conversion to benzaldehyde can be achieved within five minutes at 30 °C using a catalytic amount of sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBARF<sub>4</sub>) in water.[\[3\]](#)[\[8\]](#)
- Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

- Upon completion, neutralize the reaction by adding saturated aqueous sodium bicarbonate solution.[\[9\]](#)
- Extract the product with ethyl acetate.
- Combine the organic extracts and wash with water and then brine.[\[9\]](#)
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected aldehyde.

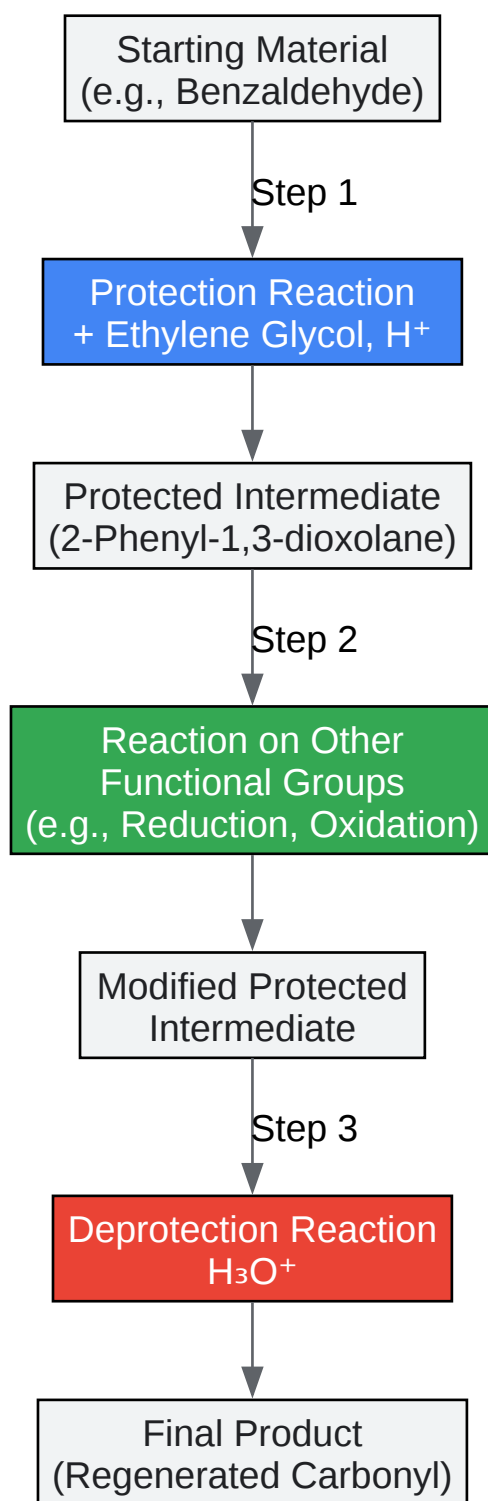
## Quantitative Reaction Data

The following table summarizes typical quantitative data for the protection and deprotection reactions.

Parameter	Protection (Synthesis)	Deprotection (Hydrolysis)
Reactants	Benzaldehyde (1.0 mol), Ethylene Glycol (1.2 mol) <a href="#">[1]</a>	2-Phenyl-1,3-dioxolane
Catalyst	p-Toluenesulfonic acid (catalytic) <a href="#">[1]</a>	NaBARF <sub>4</sub> (catalytic) <a href="#">[3]</a> <a href="#">[8]</a>
Solvent	Toluene <a href="#">[1]</a>	Water <a href="#">[3]</a> <a href="#">[8]</a>
Temperature	Reflux (approx. 111 °C) <a href="#">[1]</a>	30 °C <a href="#">[3]</a> <a href="#">[8]</a>
Reaction Time	1 hour 25 minutes <a href="#">[1]</a>	5 minutes <a href="#">[3]</a> <a href="#">[8]</a>
Yield	High (e.g., 122.9 g from 1.0 mol benzaldehyde) <a href="#">[1]</a>	Quantitative <a href="#">[3]</a>

## Logical Workflow Visualization

The following diagram illustrates the logical workflow of using **2-Phenyl-1,3-dioxolane** as a protecting group in a multi-step synthesis.



[Click to download full resolution via product page](#)

Caption: Workflow for using **2-Phenyl-1,3-dioxolane** as a protecting group.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis routes of 2-Phenyl-1,3-dioxolane [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Dioxolane - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [2-Phenyl-1,3-dioxolane molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584986#2-phenyl-1-3-dioxolane-molecular-weight]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)